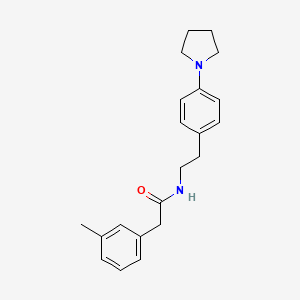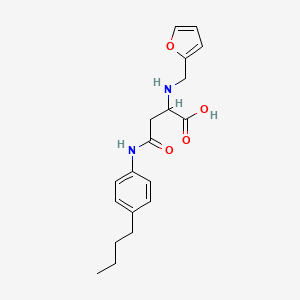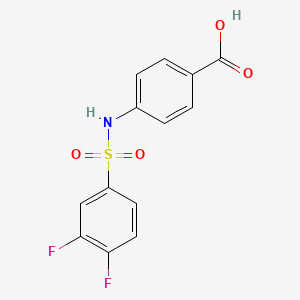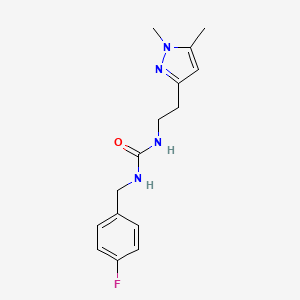![molecular formula C23H22F2N4O3S B2936801 N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide CAS No. 787559-52-8](/img/structure/B2936801.png)
N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C23H22F2N4O3S and its molecular weight is 472.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide has been explored in various chemical synthesis processes. For instance, the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, including compounds like N-Methyl bis[(nonafluorobutane)sulfonyl]imide, demonstrates the compound's role in initiating polymerization of 2-oxazolines. This process facilitates the production of polymers with potential biomedical applications due to their electrophoretic deposition capabilities and biocompatibility (Hayashi & Takasu, 2015).
Antimicrobial and Antifungal Activities
Compounds structurally related to this compound have been investigated for their potential antimicrobial and antifungal properties. A variety of quinoline and quinazoline derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. For example, derivatives have shown promising antibacterial and antifungal activities, which could lead to new therapeutic agents (Baviskar, Khadabadi, & Deore, 2013).
Anticancer Potential
Research into quinazoline derivatives has also included studies on their anticancer effects. For instance, the synthesis and evaluation of 3-heteroarylthioquinoline derivatives have indicated significant in vitro antituberculosis activity, with certain compounds demonstrating potent effects against Mycobacterium tuberculosis. Moreover, these compounds have shown no cytotoxic effects against mouse fibroblasts, indicating their potential as safe anticancer agents (Chitra et al., 2011).
Mode of Action on Resistant Insects
The sulfoximine class of insecticides, exemplified by compounds structurally related to this compound, has been shown to be effective against a wide range of sap-feeding insects resistant to other insecticides. Sulfoxaflor, a notable sulfoximine, acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other nAChR agonists, offering a new approach to managing resistant insect populations (Sparks et al., 2013).
Mecanismo De Acción
Mode of Action
This interaction may involve binding to the active sites of these proteins, thereby modulating their function .
Biochemical Pathways
Given its targets, it can be inferred that it may influence pathways related to cell signaling, cell cycle progression, and apoptosis .
Result of Action
Given its targets, it can be inferred that it may influence cellular processes such as signal transduction, cell cycle progression, and apoptosis .
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O3S/c1-14(2)23(3,13-26)28-19(30)12-33-22-27-18-7-5-4-6-17(18)20(31)29(22)15-8-10-16(11-9-15)32-21(24)25/h4-11,14,21H,12H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWHKNPKXCXKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2936721.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2936723.png)
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diphenylacetamide](/img/structure/B2936725.png)

![1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine](/img/structure/B2936730.png)



![7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B2936736.png)


